H-Nva-pna hbr

Übersicht

Beschreibung

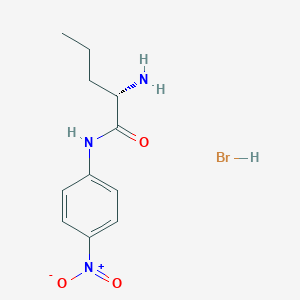

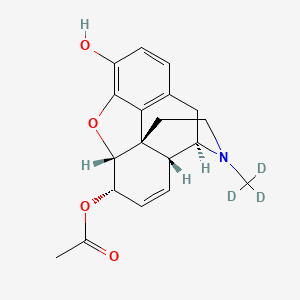

H-Nva-pna hbr, also known as L-Norvaline-4-Nitroanilide Hydrobromide, is a chemical compound with the molecular formula C11H16BrN3O3 and a molecular weight of 318.17 . It is a type of peptide nucleic acid (PNA), which is an important class of DNA/RNA mimics .

Molecular Structure Analysis

PNAs have a neutral polyamide backbone, which results in significant stability of its hybrid structure with complementary oligonucleotides . The molecular structure of this compound is represented by the formula C11H16BrN3O3 .Chemical Reactions Analysis

The chemical reactions involving PNAs are complex and involve various factors. The PNA elongation process can be jeopardized by intra/inter chain aggregation and side reactions . These hurdles can be overcome using different protecting group strategies on the PNA monomer .Wissenschaftliche Forschungsanwendungen

Hydrogen Fuel Cell Technology for Stationary Applications

Hydrogen fuel cell technology is highlighted for its potential in powering stationary applications due to its high efficiency and low pollution. A SWOT analysis within the study suggests strategies for increasing the utilization of hydrogen energy, indicating a push towards clean energy systems where hydrogen-based compounds could play a role (R. Felseghi et al., 2019).

Quantitative 1H NMR in Natural Products Analysis

The application of quantitative 1H NMR (qHNMR) for analyzing natural products demonstrates the method's suitability for identifying and quantifying metabolites in complex biological matrices. This suggests potential for H-Nva-pna hbr analysis in pharmaceutical and biochemical research, given the importance of accurate quantification and characterization of compounds (G. Pauli et al., 2005).

Photofermentative Biohydrogen Production

Research on hydrogen production via photofermentation addresses the sustainable generation of hydrogen from renewable resources. Insights into optimal photobioreactor design for efficient light-to-hydrogen conversion could be relevant for exploring the production processes of hydrogen-based compounds (V. Gadhamshetty et al., 2010).

Human Biomonitoring in Southeast Asia

The review on human biomonitoring in Southeast Asia underlines the importance of assessing exposure to environmental contaminants. Such studies are crucial for understanding the impact of new compounds, potentially including this compound, on human health and the environment (Z. Barnett-Itzhaki et al., 2018).

Metagenomics Insights into Food Fermentations

The application of high-throughput sequencing technologies to study microbial dynamics in food fermentations offers a glimpse into how this compound could be studied or utilized in biotechnological processes, emphasizing the role of microbial genetics in enhancing product quality and safety (F. De Filippis et al., 2016).

Wirkmechanismus

Target of Action

H-Nva-pna hbr is a substrate for elastase, trypsin, and chymotrypsin . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

As a substrate for elastase, trypsin, and chymotrypsin, it likely interacts with these enzymes, leading to its breakdown and the subsequent release of smaller peptide fragments .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of elastase, trypsin, and chymotrypsin. These enzymes are involved in the breakdown of proteins into smaller peptides, a process that is essential for digestion and other biological processes .

Pharmacokinetics

PNAs are known to be rapidly absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a substrate for elastase, trypsin, and chymotrypsin. By interacting with these enzymes, this compound may influence protein digestion and other related processes .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the stability of PNAs can be affected by temperature and pH . Additionally, the efficacy of this compound may be influenced by the presence of other compounds that can interact with elastase, trypsin, and chymotrypsin .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHUIHIRFDFVBT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

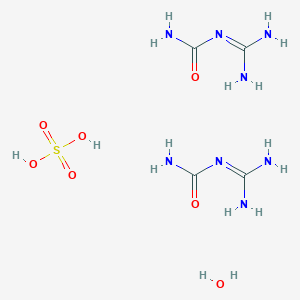

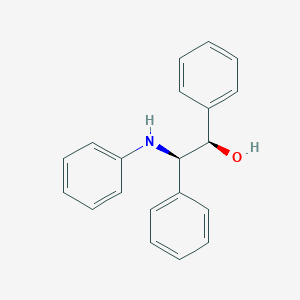

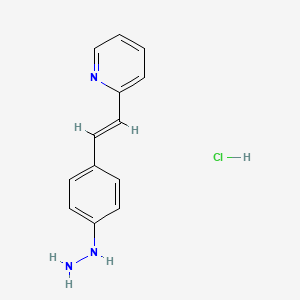

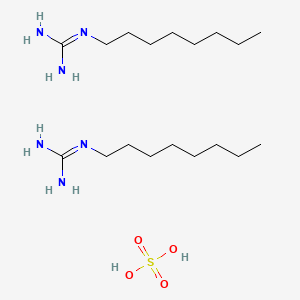

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)